4-Chloro-3-ethoxy-2-fluorobenzyl bromide

Description

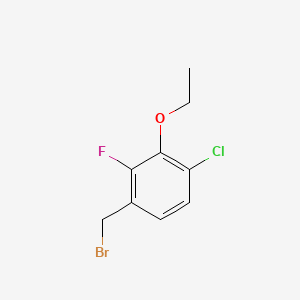

Structure

2D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQVWQCEILWYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219144 | |

| Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-30-8 | |

| Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation and Ethoxylation

Halogenation: The aromatic ring is selectively halogenated to introduce chlorine and fluorine atoms at the 4- and 2-positions, respectively. This can be achieved using electrophilic aromatic substitution reactions with appropriate halogenating agents under controlled conditions.

Ethoxylation: The ethoxy substituent at the 3-position is introduced typically via nucleophilic aromatic substitution or by reacting phenol derivatives with ethylating agents. Alkali or alkaline earth phenolates (e.g., sodium phenolate) are commonly used as starting materials for ether formation, often catalyzed by copper or copper compounds (Cu, Cu2O, CuO, CuCl, CuBr).

Reaction Conditions: The ethoxylation step is generally conducted at elevated temperatures (100–200 °C, preferably 140–180 °C) under normal atmospheric pressure, often in the presence of diluents such as isoquinoline or polar aprotic solvents (tetrahydrofuran, acetonitrile, dimethylformamide).

Conversion of Benzyl Alcohol to Benzyl Bromide

The benzyl bromide functionality is introduced by halogenation of the corresponding benzyl alcohol intermediate (4-Chloro-3-ethoxy-2-fluorobenzyl alcohol).

Halogenating Agents: Common reagents include phosphorus tribromide (PBr3), thionyl bromide, or hydrobromic acid (HBr) in acetic acid. The reaction involves ether cleavage or direct substitution of the hydroxyl group by bromine.

Reaction Conditions: The ether cleavage or bromination is typically performed by refluxing the benzyl alcohol with aqueous hydrobromic acid and acetic acid for several hours. The reaction mixture is then diluted with water and extracted with a water-immiscible solvent such as methylene chloride or diethyl ether. The organic phase is washed, dried, and the solvent is removed under reduced pressure to isolate the crude benzyl bromide. Further purification is achieved by vacuum distillation.

Alternative Synthetic Routes

The preparation can also involve intermediate formation of benzyl ethers or benzyl halides via reaction of benzyl alcohols with benzyl halides in the presence of strong bases (e.g., sodium hydride, potassium tert-butoxide) at temperatures ranging from 0 to 150 °C.

Reduction of benzoyl fluorides or benzoyl halides using hydride complexes such as lithium aluminum hydride or sodium borohydride can yield benzyl alcohol intermediates, which are then converted to benzyl bromides.

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Halogenation | Chlorine, fluorine sources | Electrophilic aromatic substitution, 100–200 °C | Selective introduction of Cl and F |

| Ethoxylation | Sodium phenolate, copper catalyst | 140–180 °C, isoquinoline solvent | Formation of ethoxy substituent |

| Benzyl alcohol formation | Reduction agents (LiAlH4, NaBH4) | 0–50 °C | Reduction of benzoyl fluorides/halides |

| Benzyl bromide formation | PBr3, HBr/acetic acid | Reflux, several hours | Halogenation of benzyl alcohol to bromide |

| Purification | Distillation, extraction solvents | Reduced pressure distillation | Removal of impurities, isolation of product |

Industrial synthesis emphasizes scalability and purity, often employing continuous flow halogenation and ethoxylation reactors, followed by efficient purification steps.

Copper catalysts significantly improve the yield and selectivity of the ethoxylation step, with reaction times around 8 hours yielding up to 70% of the theoretical product.

The use of polar aprotic solvents and controlled temperature ranges enhances reaction efficiency and minimizes side reactions during ether formation and halogenation.

The benzyl bromide product is sensitive and requires careful handling during purification to avoid decomposition.

The preparation of 4-Chloro-3-ethoxy-2-fluorobenzyl bromide involves a multi-step synthetic route combining selective halogenation, ethoxylation via phenolate intermediates catalyzed by copper compounds, and final benzyl bromide formation through halogenation of benzyl alcohol intermediates. Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence yield and purity. Industrial and patent literature provide detailed protocols emphasizing catalyst use, solvent systems, and purification techniques to optimize synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxy-2-fluorobenzyl bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydroxide (NaOH) and potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-3-ethoxy-2-fluorobenzyl bromide is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for biological studies.

Mechanism of Action

The mechanism by which 4-Chloro-3-ethoxy-2-fluorobenzyl bromide exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved vary depending on the application, but the compound's reactivity makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-chloro-3-ethoxy-2-fluorobenzyl bromide with key structural analogs, highlighting substituent positions and functional group differences:

Physical Properties and Stability

- Solubility : Ethoxy groups improve solubility in organic solvents (e.g., ethyl acetate, DMF) compared to methoxy or halogen-only analogs. For example, this compound is likely soluble in DMSO, similar to Sepantronium bromide .

- Thermal Stability : Ortho-substituted fluorines (e.g., 2-fluorobenzyl bromide) reduce thermal stability due to steric strain, while para-substituted derivatives (e.g., 4-fluorobenzyl bromide) exhibit higher stability .

Biological Activity

4-Chloro-3-ethoxy-2-fluorobenzyl bromide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure and Properties

- Molecular Formula: C9H10BrClF

- Molecular Weight: 236.54 g/mol

- Functional Groups: Chloro (-Cl), Ethoxy (-OEt), Fluoro (-F), Bromide (-Br)

The presence of these functional groups suggests a potential for diverse biological interactions, influencing both reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The electron-withdrawing nature of the chloro and fluoro substituents enhances the compound's reactivity, allowing it to modulate various biochemical pathways.

Potential Biological Targets

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Binding: It has the potential to interact with neurotransmitter receptors, thereby influencing neuropharmacological signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have highlighted the anticancer properties of this compound. Notably, it has shown significant cytotoxic effects against human breast cancer cell lines. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 | 45.0 | Cytotoxicity observed |

| Study 2 | HeLa | 32.5 | Inhibition of growth |

These results indicate that this compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.

Case Studies and Research Findings

-

Study on Antimicrobial Activity:

In a comparative study assessing the antimicrobial efficacy of various benzyl bromides, this compound exhibited a significant reduction in bacterial colony counts against resistant strains, highlighting its potential utility in treating bacterial infections. -

Cytotoxic Effects in Cancer Research:

A study involving multiple cancer cell lines reported that treatment with this compound resulted in apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays. This suggests a mechanism where the compound not only inhibits proliferation but also triggers programmed cell death in malignant cells.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-ethoxy-2-fluorobenzyl bromide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step halogenation and etherification. A plausible route involves esterification of 4-chloro-3-fluorobenzoic acid derivatives followed by bromination. For example, ethyl 4-chloro-2-ethoxy-3-fluorobenzoate (a structural analog) is synthesized from 4-chloro-3-fluorobenzoic acid using ethanol and catalytic sulfuric acid under reflux . Bromination at the benzylic position may employ reagents like PBr₃ or NBS in anhydrous conditions. Optimization requires controlling stoichiometry (e.g., 1.2 equivalents of brominating agent) and reaction time (monitored via TLC or GC-MS).

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, ethoxy group at δ ~4.0–4.5 ppm, benzylic bromide at δ ~4.5–5.0 ppm). Fluorine-19 NMR resolves the ortho-fluoro substituent .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 281.9 for C₉H₈BrClFO).

- IR : Peaks at ~550–650 cm⁻¹ (C-Br stretch) and ~1250 cm⁻¹ (C-O-C ether) .

Q. How should researchers handle stability and storage challenges?

The compound is moisture- and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Decomposition is indicated by discoloration (yellow to brown) or precipitate formation. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended before use .

Q. What safety protocols are critical during experimentation?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Emergency Procedures : For skin contact, rinse immediately with water (≥15 minutes) and seek medical attention. Do NOT induce vomiting if ingested .

Advanced Research Questions

Q. How can regioselectivity issues in nucleophilic substitution reactions be mitigated?

The benzylic bromide is highly reactive, but competing elimination (E2) may occur. Strategies include:

Q. What analytical challenges arise in quantifying bromide byproducts, and how are they resolved?

Bromide quantification is complicated by matrix effects (e.g., high chloride concentrations). Methods include:

- Ion Chromatography (IC) : Suppressed conductivity detection with AS11-HC columns resolves Br⁻/Cl⁻ .

- Capillary Electrophoresis (CE) : Indirect UV detection at 254 nm with a background electrolyte (e.g., chromate) for high sensitivity .

- Fluorometric Assays : Fluorescein-based probes detect Br⁻ selectively in aqueous media .

Q. How do substituents (ethoxy, fluoro, chloro) influence electronic effects in cross-coupling reactions?

The electron-withdrawing fluoro and chloro groups deactivate the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) predict the ethoxy group’s electron-donating effect partially offsets this, directing coupling to the para position. Experimental validation via X-ray crystallography of palladium intermediates is advised .

Q. What decomposition products form under thermal stress, and how are they characterized?

Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C. GC-MS identifies major products:

Q. How can researchers validate synthetic intermediates against isomeric impurities?

Chiral HPLC (Chiralpak AD-H column) or SFC (supercritical CO₂ with methanol modifier) resolves enantiomers. For diastereomers, NOESY NMR or X-ray diffraction confirms spatial arrangements .

Data Contradiction Analysis

Q. Why do reported bromide concentrations vary across studies, and how should discrepancies be addressed?

Discrepancies arise from:

- Analytical Sensitivity : Older ion-selective electrodes (detection limit: 0.1 mg/L) vs. modern IC (0.01 mg/L) .

- Sample Matrix Effects : High chloride levels in aqueous samples cause antistacking in CE; use matrix-matched calibration .

- Storage Artifacts : Bromide leaching from glass containers. Use PTFE vials for trace analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.